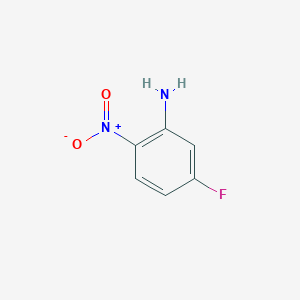
5-Fluoro-2-nitroaniline
概要
説明
5-Fluoro-2-nitroaniline is an important organic synthesis intermediate . It has a molecular formula of C6H5FN2O2 .
Synthesis Analysis
The synthesis of 2-Fluoro-5-nitroaniline involves the reaction with mercuric acetate and further with tellurium (IV) tetrabromide . The reaction of 2-fluoro-5-nitroaniline with mercuric acetate and sodium chloride gives (4-amino-5-fluoro-2-nitrophenyl)mercury(II) chloride .Molecular Structure Analysis
In the molecular structure of 2-Fluoro-5-nitroaniline, the dihedral angle between the nitro group and the benzene ring is 3.68 (2)°, and an intramolecular N—H…F hydrogen bond is observed . The crystal packing is consolidated by C—H…O and N—H…O hydrogen bonds .Physical And Chemical Properties Analysis
5-Fluoro-2-nitroaniline has a density of 1.4±0.1 g/cm3, a boiling point of 295.5±20.0 °C at 760 mmHg, and a flash point of 132.5±21.8 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .科学的研究の応用
Intermediate in Organic Synthesis
5-Fluoro-2-nitroaniline is used as an intermediate in organic synthesis . It plays a crucial role in the production of various chemical compounds, contributing to the diversity and complexity of organic molecules.
Fluorometric Sensing and Detection
5-Fluoro-2-nitroaniline has been used in the development of sensor systems for the fluorometric determination of p-nitroaniline . This application is particularly important in environmental monitoring and industrial process control.
Development of Nanocomposite Materials
Research has shown that 5-Fluoro-2-nitroaniline can be used in the synthesis of mixed metal tungstate nanocomposite materials . These materials have potential applications in various fields, including electronics, energy storage, and catalysis.
Fluorinated Building Blocks
5-Fluoro-2-nitroaniline can serve as a fluorinated building block in the synthesis of more complex molecules . The introduction of fluorine atoms into organic compounds can significantly alter their properties, making this an important strategy in medicinal chemistry and drug design.
Chemical Sensing
The compound has been used in the development of chemical sensors, particularly for the detection of nitroaromatic compounds . These sensors have potential applications in environmental monitoring, security screening, and industrial process control.
Material Science Research
5-Fluoro-2-nitroaniline is used in material science research, particularly in the study of nanomaterials . Its unique properties make it a valuable tool in the investigation of new materials with potential technological applications.
Safety and Hazards
作用機序
Target of Action
5-Fluoro-2-nitroaniline is a significant organic synthesis intermediate . .
Mode of Action
It is known that nitroanilines can undergo a series of reactions, including nitration and conversion from the nitro group to an amine
Biochemical Pathways
The specific biochemical pathways affected by 5-Fluoro-2-nitroaniline are currently unknown. Given its role as an organic synthesis intermediate , it may be involved in various chemical reactions, but the exact pathways and their downstream effects require further investigation.
Pharmacokinetics
Some computational chemistry data suggest that it has a hydrophobicity reference value (xlogp) of 13 , which could influence its absorption and distribution in the body.
Result of Action
As an organic synthesis intermediate , it may participate in various chemical reactions that could potentially affect cellular processes.
Action Environment
The action of 5-Fluoro-2-nitroaniline can be influenced by various environmental factors. For instance, it is slightly soluble in water , which could affect its distribution and efficacy in aqueous environments. Additionally, safety data suggest that it should be stored in a cool, well-ventilated area away from oxidizing agents , indicating that its stability and action could be affected by temperature and exposure to certain chemicals.
特性
IUPAC Name |
5-fluoro-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDMFCHWOVJDNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178352 | |
| Record name | 5-Fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitroaniline | |
CAS RN |
2369-11-1 | |
| Record name | 5-Fluoro-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2369-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002369111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2369-11-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoro-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUORO-2-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QHM7S3T84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

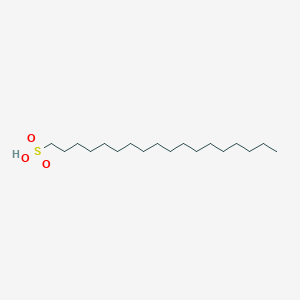
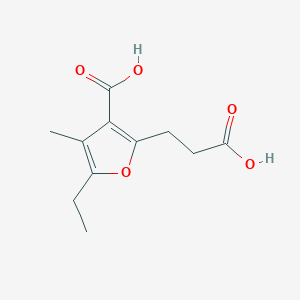
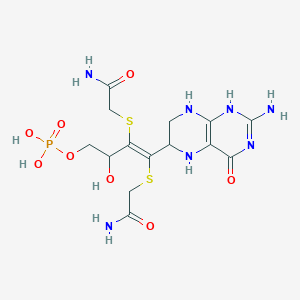
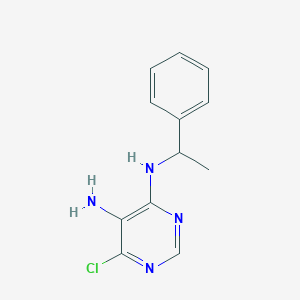
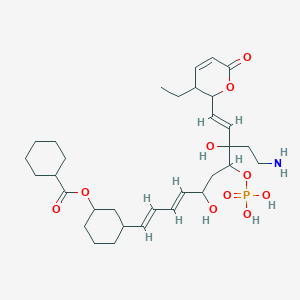
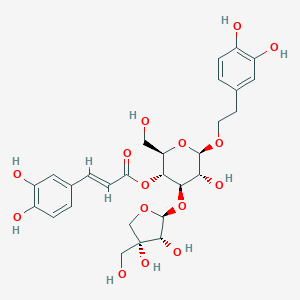
![5,5-Dimethyl-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexane-1,3-dione](/img/structure/B53306.png)
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)

![tert-butyl N-[(E)-furan-2-ylmethylideneamino]carbamate](/img/structure/B53312.png)
![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)


![3-[2-Aminoethyl(methyl)amino]propan-1-ol](/img/structure/B53327.png)